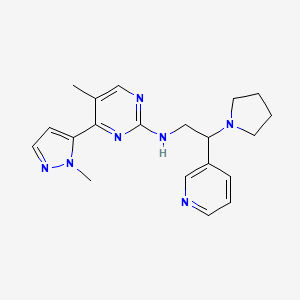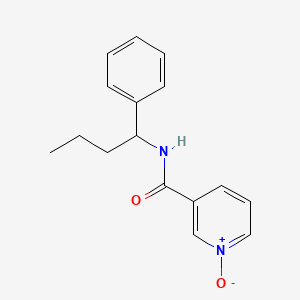![molecular formula C9H13O5P B5958504 Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5958504.png)
Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid is a unique organophosphorus compound characterized by the presence of both ethoxy and hydroxyphenoxy groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid typically involves the reaction of 2-hydroxyphenol with ethyl phosphinate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The ethoxy and hydroxyphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphinic acids.
Aplicaciones Científicas De Investigación
Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity. The presence of the phosphinic acid group allows it to act as a mimic of phosphate groups, influencing various biochemical processes.
Comparación Con Compuestos Similares
Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid can be compared with other similar compounds, such as:
Methylphosphinic acid: A simpler phosphinic acid with a methyl group.
Dimethylphosphinic acid: Contains two methyl groups attached to the phosphinic acid moiety.
Phosphonic acids: Compounds with a similar structure but different functional groups.
Uniqueness: this compound is unique due to the presence of both ethoxy and hydroxyphenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O5P/c1-2-14-15(11,12)7-13-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXYDMCZTIEQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC1=CC=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5958423.png)
![N-[(2,6-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride](/img/structure/B5958426.png)
![2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5958430.png)
![4-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5958436.png)
![2-(4-methoxybenzyl)-4-[4-(2-thienyl)butanoyl]morpholine](/img/structure/B5958441.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5958443.png)


![2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B5958457.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5958465.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5958473.png)
![1-METHYL-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B5958486.png)

